4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H8F2N2O2 It is characterized by the presence of a pyrazole ring and two fluorine atoms attached to the butanoic acid chain
Mechanism of Action
Target of Action
The primary targets of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Result of Action
The molecular and cellular effects of this compound are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of pyrazole derivatives with fluorinated butanoic acid precursors. One common method involves the use of 4,4-difluorobutyric acid, which is reacted with pyrazole under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure and fluorine substitution but differs in the position and number of fluorine atoms.
4,4-difluoro-1H-pyrazole derivatives: These compounds have similar fluorine substitution patterns and are used in similar applications.
Uniqueness
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring and the difluorobutanoic acid chain makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,4-difluoro-3-pyrazol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQIFUSKXQAHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.